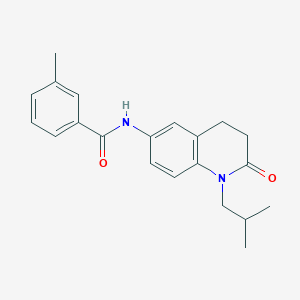

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzamide

Description

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzamide is a synthetic organic compound featuring a tetrahydroquinolin core substituted with an isobutyl group at position 1, a ketone at position 2, and a 3-methylbenzamide moiety at position 6.

Properties

IUPAC Name |

3-methyl-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2/c1-14(2)13-23-19-9-8-18(12-16(19)7-10-20(23)24)22-21(25)17-6-4-5-15(3)11-17/h4-6,8-9,11-12,14H,7,10,13H2,1-3H3,(H,22,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKVNKIDLAARSGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzamide typically involves the following steps:

Formation of the Quinoline Derivative: The starting material, 2-oxo-1,2,3,4-tetrahydroquinoline, is reacted with isobutyl bromide in the presence of a base such as potassium carbonate to form the isobutyl-substituted quinoline derivative.

Amidation Reaction: The isobutyl-substituted quinoline derivative is then reacted with 3-methylbenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form oxidized derivatives.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to produce reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, particularly at the benzamide moiety, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophilic reagents such as halogens or nucleophilic reagents like amines.

Major Products Formed

Oxidation: Oxidized quinoline derivatives.

Reduction: Reduced benzamide derivatives.

Substitution: Substituted benzamide derivatives with various functional groups.

Scientific Research Applications

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzamide has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the development of new compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

- Target vs. : The target’s tetrahydroquinolin core provides a rigid scaffold compared to the simpler benzamide in .

- Target vs. : Both share a tetrahydroquinolin core, but incorporates a fused isoquinoline system, increasing molecular complexity and possibly altering bioavailability or binding affinity in biological contexts .

Functional and Application-Based Comparisons

- Catalytic Potential: The target’s 3-methylbenzamide group may act as a weak directing group compared to the N,O-bidentate system in , which is explicitly designed for metal-catalyzed C–H functionalization .

Crystallographic and Analytical Insights

- Structural Confirmation :

- Compounds like rely on X-ray crystallography (using SHELX software ) for structural validation. The target compound would similarly require crystallographic analysis to confirm regioselectivity of substituents.

- Unlike , the target’s isobutyl group may introduce challenges in crystallization due to increased flexibility .

Biological Activity

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzamide is a compound belonging to the class of quinoline derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a tetrahydroquinoline moiety linked to a benzamide group. Its molecular formula is with a molecular weight of approximately 284.36 g/mol. The unique arrangement of functional groups contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₀N₂O |

| Molecular Weight | 284.36 g/mol |

| CAS Number | 941906-65-6 |

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains, showing promising results in inhibiting growth:

- Minimum Inhibitory Concentration (MIC) values for common pathogens such as Staphylococcus aureus and Escherichia coli have been reported in the range of 32–64 µg/mL.

Anticancer Activity

The compound has also demonstrated potential anticancer effects. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer):

- IC50 Values :

- HeLa Cells: 210 µg/mL

- A549 Cells: 230 µg/mL

These findings suggest that this compound may induce apoptosis in cancer cells through various mechanisms.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

Molecular Targets :

- Enzymes involved in cell signaling pathways.

- Receptors that mediate cellular responses to external stimuli.

Pathways Involved :

- Modulation of apoptosis-related pathways.

- Inhibition of cell cycle progression in cancer cells.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

-

Antimicrobial Efficacy Study :

- Conducted on clinical isolates of Staphylococcus aureus.

- Results indicated a significant reduction in bacterial load when treated with the compound compared to controls.

-

Anticancer Study :

- Evaluated the effect on HeLa and A549 cell lines.

- The study demonstrated that treatment led to increased levels of apoptotic markers and decreased cell viability.

Summary of Key Findings

| Study Type | Cell Line/Pathogen | Outcome |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32–64 µg/mL |

| Anticancer | HeLa | IC50 = 210 µg/mL |

| Anticancer | A549 | IC50 = 230 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.